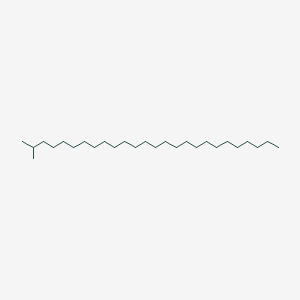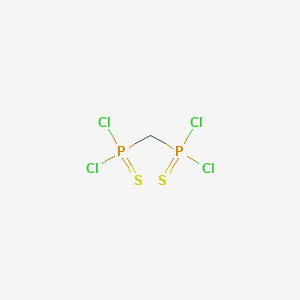
Bis(dichlorothiophosphonyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(dichlorothiophosphonyl)methane: is an organophosphorus compound with the molecular formula CH2Cl4P2S2 . It is characterized by the presence of two dichlorothiophosphonyl groups attached to a central methane carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(dichlorothiophosphonyl)methane can be synthesized through several methods. One common approach involves the reaction of bis(dichlorophosphino)methane with sulfur. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions: Bis(dichlorothiophosphonyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: Reduction reactions can lead to the formation of simpler phosphorus compounds.
Substitution: The chlorine atoms in this compound can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones , while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, bis(dichlorothiophosphonyl)methane is used as a reagent in various synthetic processes. Its unique structure allows it to participate in reactions that form complex phosphorus-containing compounds .
Biology: Its ability to interact with biological molecules makes it a valuable tool for probing biochemical pathways .
Medicine: In medicine, this compound is being explored for its potential use in drug development. Its unique chemical properties may allow it to serve as a scaffold for designing new therapeutic agents .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of advanced materials and catalysts .
Mecanismo De Acción
The mechanism by which bis(dichlorothiophosphonyl)methane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparación Con Compuestos Similares
Bis(diphenylphosphino)methane: A related compound with similar phosphorus-containing groups but different substituents.
Bis(dichlorophosphino)methane: Another similar compound with chlorine atoms but lacking the sulfur atoms present in bis(dichlorothiophosphonyl)methane .
Uniqueness: this compound is unique due to the presence of both chlorine and sulfur atoms in its structure. This combination imparts distinct chemical properties, making it more versatile in certain reactions compared to its analogues.
Propiedades
IUPAC Name |
dichloro-(dichlorophosphinothioylmethyl)-sulfanylidene-λ5-phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl4P2S2/c2-6(3,8)1-7(4,5)9/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSENZEYVQYPSLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=S)(Cl)Cl)P(=S)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl4P2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
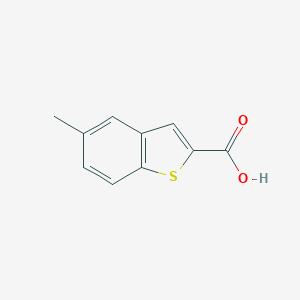
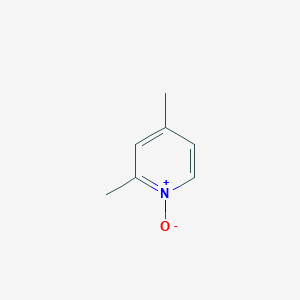

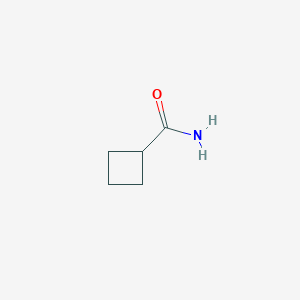
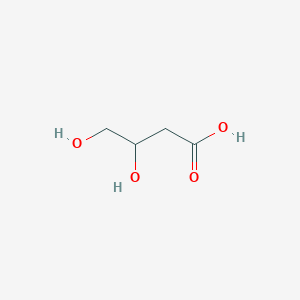
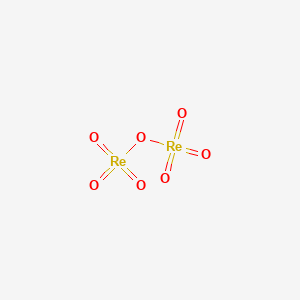
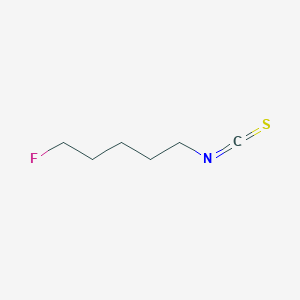



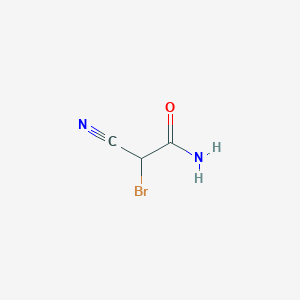
![4-Chloromethyl-[1,3]dioxane](/img/structure/B75608.png)
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B75611.png)
